molecular formula C45H74O10 B8101730 OligomycinC

OligomycinC

Cat. No. B8101730
M. Wt: 775.1 g/mol
InChI Key: CMMLZMMKTYEOKV-BGVGKYJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OligomycinC is a useful research compound. Its molecular formula is C45H74O10 and its molecular weight is 775.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality OligomycinC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OligomycinC including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Oxidative Phosphorylation

Oligomycin C, as a member of the oligomycin family, acts as a potent inhibitor of oxidative phosphorylation. This property has made it an invaluable tool for studying the coupling mechanism between respiration and phosphorylation in various biological studies involving mitochondria, submitochondrial particles, and purified enzymes (von Glehn et al., 1972).

Impact on Photosynthetic Metabolism

Research on barley leaf protoplasts has demonstrated that oligomycin can selectively inhibit mitochondrial oxidative phosphorylation, significantly reducing photosynthesis by 40-60% and leading to a decrease in cellular ATP content. This indicates a critical role of mitochondrial oxidative phosphorylation in the utilization of photosynthate during photosynthesis (Krömer et al., 1988).

Antifungal and Antimicrobial Properties

Oligomycin C has shown effectiveness in suppressing wheat blast disease caused by Magnaporthe oryzae Triticum. The antibiotic properties of oligomycins, including oligomycin C, target crucial stages in the life cycle of the fungus, such as mycelial growth, conidia formation, and appressoria formation, indicating its potential as a biopesticide for controlling wheat blast (Chakraborty et al., 2020).

Biochemical and Structural Analysis

Detailed structural analysis of oligomycin B, a close relative of oligomycin C, has helped in understanding the three-dimensional structure, aiding in the comprehension of its mode of action. These insights are crucial for unraveling the action mechanisms of the oligomycin family at a molecular level (von Glehn et al., 1972).

Influence on Cellular Processes

Studies have revealed that oligomycin can influence various cellular processes, including ATP synthesis, apoptosis in tumor and normal cells, and mitochondrial functions. These effects are attributed to its ability to bind to ATP synthase, impacting the mitochondrial proton pump and influencing cellular energy dynamics (Korystov et al., 2003).

Role in Antibiotic and Antitumor Research

Oligomycin C plays a significant role in the development of new antibiotics and antitumor agents. Its biochemical functions, such as 12-hydroxylation reactions, and its interactions with other compounds, are key areas of investigation for novel pharmaceutical applications (Han et al., 2015).

properties

IUPAC Name

(1R,4Z,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,18Z,20Z,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/b14-13-,17-15-,21-18-/t25-,26+,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,39-,40+,43-,44+,45-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMLZMMKTYEOKV-BGVGKYJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C\[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@H]([C@H]([C@@H](C/C=C\C=C1)C)O)C)C)O)C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

OligomycinC

CAS RN

11052-72-5
Record name Oligomycin A, 12-deoxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GM Boyle, X Roucou, P Nagley, RJ Devenish… - Journal of Bioenergetics …, 2000 - Springer
We have sought to elucidate how the oligomycin sensitivity-conferring protein (OSCP) of the mitochondrial F 1 F 0 -ATP synthase (mtATPase) can influence proton channel function. …
Number of citations: 13 link.springer.com
HA Lardy, P Witonsky, D Johnson - Biochemistry, 1965 - ACS Publications
… The lesser effectiveness of oligomycin Ccannot be explained on the basis of its higher molecular weight (a factor of only 20%), for 2 µg of oligomycinC is usually less effective than 1 µg …
Number of citations: 100 pubs.acs.org
J Noel, P Vinay, A Tejedor, A Fleser… - American Journal of …, 1993 - journals.physiology.org
Bafilomycin A1 is a specific inhibitor of the brush-border membrane-bound H(+)-adenosinetriphosphatase (H(+)-ATPase) of the kidney cortex with no effect on the mitochondrial ATP …
Number of citations: 12 journals.physiology.org
D Hoornstra, MA Andersson… - Alternatives to …, 2004 - journals.sagepub.com
Seaweed and organic alfalfa capsules sold as “health promoting” products had repeatedly caused emesis in a consumer. Using the boar spermatozoan bioassay, the capsule contents …
Number of citations: 11 journals.sagepub.com
FX Galen, R Truchot, R Michel - Biochemical Pharmacology, 1974 - Elsevier
… il I&e l’inhibition rcspiratoire dile 1’1 l’oligomycinc ajoutke A dcs particules se trouvant en Ctat 3. Cependant le micanismc d’action du phtnol iod@ differe de celui du DNP, ainsi qu’il …
Number of citations: 2 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.